molecular formula C11H10BrN3O B1487062 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 139047-54-4

2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Katalognummer B1487062
CAS-Nummer: 139047-54-4
Molekulargewicht: 280.12 g/mol
InChI-Schlüssel: REIRZIKCQYSRMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one” is a compound used for proteomics research . It has a molecular formula of C11H10BrN3O and a molecular weight of 280.12 .


Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The most common approach involves amidation of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromomethyl group attached to a dihydroimidazoquinazolinone core . The molecular weight of the compound is 280.12 .


Chemical Reactions Analysis

Quinazolinone derivatives exhibit a range of chemical reactions. They show reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A series of compounds, including 2-substituted and 3-substituted methyl 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, have been synthesized for evaluation as potential alpha1-adrenoceptor antagonists. These compounds were found to possess high affinity for the alpha1-adrenoceptor, with specific compounds demonstrating significant potency and selectivity as alpha1 antagonists. This highlights the potential of derivatives of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one in the development of new pharmacological agents targeting cardiovascular conditions (J. Chern et al., 1998).

Antihypertensive Agents

In another study, derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline have been synthesized and evaluated as alpha1-adrenoceptor antagonists and antihypertensive agents. These compounds showed significant binding affinity for alpha1-adrenoceptors, with some displaying pronounced antihypertensive activity in vivo. This work contributes to the understanding of the structure-activity relationships crucial for the development of new antihypertensive drugs (J. Chern et al., 1993).

Novel Synthesis Approach

The reaction of anthranilonitrile with 2-chloroethyl isocyanate, leading to the synthesis of 2,6-dihydroimidazo[1,2-c]quinazolin-5-(3H) one via a two-step process, demonstrates a novel approach to generating this compound. This efficient synthetic route may offer valuable insights for researchers exploring the chemical space around this scaffold for various scientific applications (E. P. Papadopoulos, 1980).

Antiviral and Antibacterial Applications

Derivatives of this compound have been explored for their potential antiviral and antibacterial activities. Novel synthesis methods and the evaluation of these derivatives against various pathogens highlight the broader applicability of this chemical structure in medicinal chemistry and drug development projects (P. Selvam et al., 2007).

Bronchodilatory and Cardiovascular Activity

Research into the synthesis, evaluation, and structure-activity relationships of various derivatives has identified potential bronchodilators and cardiovascular agents. This work underscores the versatility of the 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one scaffold in the discovery and optimization of new therapeutic agents for respiratory and cardiovascular diseases (R. Bahekar & A. Ram Rao, 2001).

Eigenschaften

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIRZIKCQYSRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566040
Record name 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139047-54-4
Record name 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 2
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 3
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 4
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 5
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 6
2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.